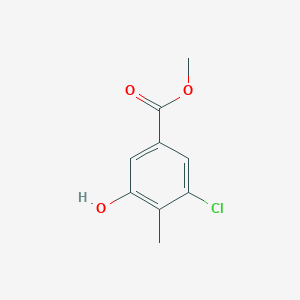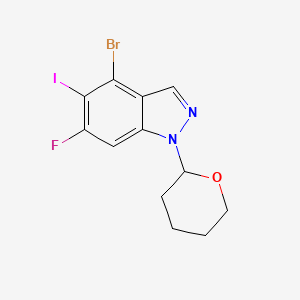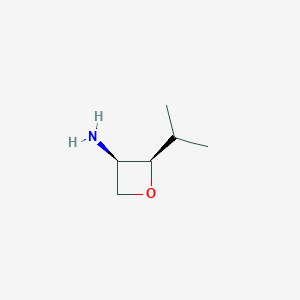
cis-2-Isopropyloxetan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-Isopropyloxetan-3-amine: is an organic compound characterized by the presence of an oxetane ring, which is a four-membered cyclic ether. The compound’s structure includes an isopropyl group and an amine group attached to the oxetane ring. This unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Isopropyloxetan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable epoxide precursor in the presence of a base. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques like distillation and crystallization to obtain the desired compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions: cis-2-Isopropyloxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various oxetane derivatives, amine-substituted compounds, and other functionalized molecules, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
cis-2-Isopropyloxetan-3-amine finds applications in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of cis-2-Isopropyloxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions.
Comparaison Avec Des Composés Similaires
trans-2-Isopropyloxetan-3-amine: Differing in the spatial arrangement of substituents, this compound exhibits distinct reactivity and properties.
2-Methyl-oxetan-3-amine: A similar oxetane derivative with a methyl group instead of an isopropyl group.
3-Amino-oxetane: Lacking the isopropyl group, this compound has different chemical behavior.
Uniqueness: cis-2-Isopropyloxetan-3-amine’s unique combination of an oxetane ring, isopropyl group, and amine functionality imparts specific reactivity and properties that distinguish it from other similar compounds. Its ability to undergo diverse chemical reactions and its applications in various research fields highlight its significance.
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
(2R,3R)-2-propan-2-yloxetan-3-amine |
InChI |
InChI=1S/C6H13NO/c1-4(2)6-5(7)3-8-6/h4-6H,3,7H2,1-2H3/t5-,6-/m1/s1 |
Clé InChI |
XLWOTGBMPXQMNS-PHDIDXHHSA-N |
SMILES isomérique |
CC(C)[C@@H]1[C@@H](CO1)N |
SMILES canonique |
CC(C)C1C(CO1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B13914004.png)
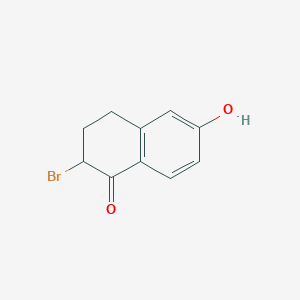
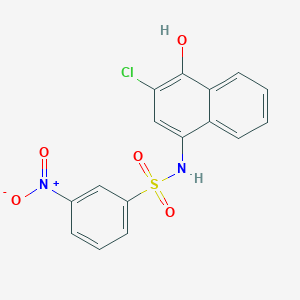
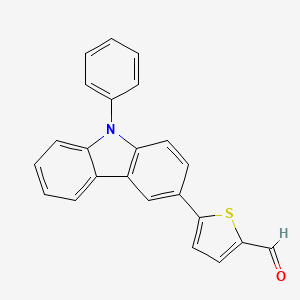
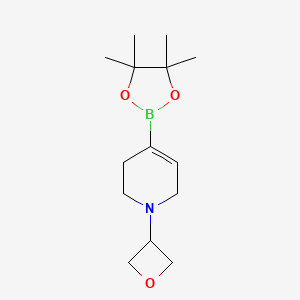
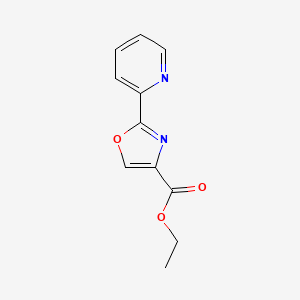
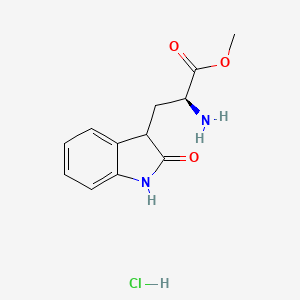
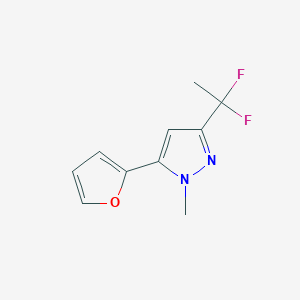

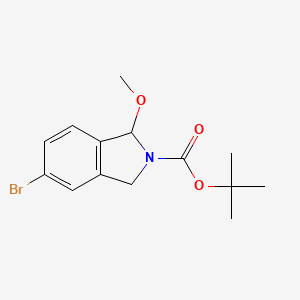
![5-Fluoro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13914055.png)
![5-Methoxy-3,3-dimethyl-2-oxo-2,3-dihydro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B13914063.png)
